molecular formula C13H16O3 B188534 trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate CAS No. 6142-64-9

trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B188534
CAS No.: 6142-64-9
M. Wt: 220.26 g/mol
InChI Key: LNIFCHLLDTWCIH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Structure and Composition

The compound features a cyclopropane ring fused to an ethyl ester and a 4-methoxyphenyl group. Key molecular attributes include:

Property Value Source
Molecular formula C₁₃H₁₆O₃
Molecular weight 220.27 g/mol
IUPAC name Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
SMILES CCOC(=O)[C@@H]1C@HC2=CC=C(C=C2)OC

The trans configuration ensures minimal steric hindrance between the ester and methoxyphenyl groups, stabilizing the molecule.

Stereochemical Configuration and Conformational Analysis

The cyclopropane ring adopts a strained planar conformation due to its 60° bond angles, as confirmed by X-ray crystallography analogs. Key stereochemical insights:

  • Absolute configuration : (1R,2R) or (1S,2S) enantiomers, verified via chiral HPLC.
  • Conformational stability : The trans isomer is energetically favored over cis due to reduced eclipsing strain (torsional angle: 180°).

Synthetic routes :

  • Metallocarbene-mediated cyclopropanation : Ethyl diazoacetate reacts with 4-methoxycinnamate derivatives under Cu(tfacac)₂ catalysis to yield the trans product (60–77% yield).
  • Wittig olefination : Utilized for introducing the methoxyphenyl group while preserving stereochemistry.

Spectroscopic Properties and Analytical Profiles

NMR Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
7.18–7.06 Doublet (2H) Aromatic protons (C6H4)
6.83–6.75 Doublet (2H) Aromatic protons (C6H4)
4.15 Quartet (2H) OCH₂CH₃
3.77 Singlet (3H) OCH₃
2.65–2.11 Multiplet (2H) Cyclopropane CH₂
1.27 Triplet (3H) CH₂CH₃

¹³C NMR (75 MHz, CDCl₃) :

  • 175.1 ppm (C=O), 161.3 ppm (OCH₃), 132.2–116.5 ppm (aromatic carbons), 63.7 ppm (OCH₂), 34.8 ppm (cyclopropane CH).
IR Spectroscopic Fingerprints
Band (cm⁻¹) Assignment
1717 Ester C=O stretch
1515 Aromatic C=C stretch
1287 C-O-C asymmetric stretch
830 para-substituted benzene

The absence of OH stretches (3300–3500 cm⁻¹) confirms esterification.

Mass Spectrometry Characteristics
  • EI-MS : m/z 220 [M]⁺ (base peak), 149 (C₆H₅OCH₃⁺), 105 (C₇H₅O₂⁺).
  • HRMS : Exact mass 220.1099 (calc. 220.1099 for C₁₃H₁₆O₃).

Physical and Chemical Properties

Property Value Source
Melting point Not reported
Boiling point 309.4 ± 35.0 °C (760 mmHg)
Density 1.1 ± 0.1 g/cm³
LogP 2.1 (calc.)
Solubility DMSO, CHCl₃, EtOAc

The compound exhibits moderate lipophilicity, enabling membrane permeability in biological assays.

Properties

IUPAC Name

ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFCHLLDTWCIH-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium(II) Catalysts

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) facilitate cyclopropanation via a stepwise radical mechanism . While less selective than copper systems, they tolerate electron-deficient styrenes. For 4-methoxystyrene, Rh₂(esp)₂ yields trans-products in 60–65% yield but with lower de (80–85%).

Iron Porphyrin Complexes

Iron porphyrins (e.g., Fe(TPP)) mimic cytochrome P450 enzymes, enabling carbene transfer without exogenous reductants. These systems achieve 82% yield for trans-cyclopropanes but require stoichiometric diazo reagents.

Solvent and Reaction Condition Optimization

Solvent polarity critically impacts reaction rates and selectivity:

SolventDielectric ConstantYield (%)trans:cis Ratio
Dichloromethane8.937295:5
Toluene2.385885:15
Ethanol24.556590:10

Polar solvents stabilize the transition state, enhancing trans selectivity. Elevated temperatures (50–60°C) accelerate reactions but may reduce de by promoting cis isomerization.

Comparative Analysis of Methods

MethodCatalystYield (%)de (%)ee (%)Scalability
CuI/PPh₃CuI72>99High
Mb(H64V,V68A)Myoglobin85>99>99Moderate
Rh₂(OAc)₄Rhodium(II)6580High
Fe(TPP)Iron Porphyrin8286Low

The CuI/PPh₃ system balances cost and efficiency, while biocatalysis offers unparalleled stereocontrol for pharmaceutical applications.

Mechanistic Insights

Concerted vs. Stepwise Pathways

Density functional theory (DFT) studies reveal that copper-catalyzed reactions proceed via a concerted asynchronous transition state , where the carbene attacks the styrene’s β-carbon first (Fig. 1A). In contrast, rhodium catalysts favor a stepwise radical mechanism , leading to lower selectivity (Fig. 1B).

Steric and Electronic Effects

Electron-donating groups (e.g., 4-methoxy) enhance styrene reactivity by lowering the LUMO energy, accelerating carbene addition. Bulky catalysts (e.g., Fe(TPFPP)) increase trans selectivity by sterically hindering cis transition states .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: 2-(4-hydroxyphenyl)cyclopropanecarboxylate

    Reduction: 2-(4-methoxyphenyl)cyclopropanemethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthesis of Complex Molecules : The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its cyclopropane ring structure is particularly valuable in reactions that explore cyclopropane ring-opening mechanisms, which can lead to the formation of reactive intermediates useful in further chemical transformations.
  • Synthetic Methods : The synthesis typically involves the cyclopropanation of suitable precursors, such as the reaction of ethyl diazoacetate with 4-methoxystyrene using a rhodium catalyst. This method highlights the compound's versatility in laboratory settings and its potential for industrial applications.

Potential Therapeutic Applications

  • Antimicrobial and Anti-inflammatory Properties : Preliminary investigations suggest that trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate may exhibit antimicrobial and anti-inflammatory properties. Such activities are often attributed to the structural features of compounds within this class, which can interact with biological systems through various mechanisms.
  • Pharmaceutical Development : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly those targeting inflammatory pathways or microbial infections .

Industrial Applications

Specialty Chemicals and Materials

  • Development of Novel Polymers and Resins : In industry, this compound is utilized in synthesizing specialty chemicals. Its unique properties could lead to innovations in polymer chemistry, potentially resulting in new materials with enhanced performance characteristics.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Organic SynthesisBuilding block for complex moleculesCyclopropane ring-opening reactions
Biological ActivityInvestigated for antimicrobial and anti-inflammatory effectsPotential therapeutic applications
Pharmaceutical DevelopmentPrecursor for new therapeutic agentsDrug discovery and development
Industrial ApplicationsSynthesis of specialty chemicals and materialsDevelopment of novel polymers

Case Studies

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is largely dependent on its chemical reactivity. The compound can interact with various molecular targets through its functional groups:

    Cyclopropane Ring: Can undergo ring-opening reactions, leading to the formation of reactive intermediates.

    Methoxy Group: Can participate in electrophilic aromatic substitution reactions.

    Ester Group: Can be hydrolyzed to form carboxylic acids and alcohols.

Comparison with Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate
  • Methyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
  • trans-Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Uniqueness:

  • The presence of the methoxy group in trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Compared to its analogs, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles.

Biological Activity

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is an organic compound characterized by its cyclopropane structure and a methoxyphenyl group. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C13_{13}H14_{14}O3_{3}
  • Molecular Weight : 220.27 g/mol
  • Structural Features :
    • Cyclopropane ring
    • Methoxy group attached to a phenyl ring
    • Ester functional group

The biological activity of this compound can be attributed to several mechanisms based on its chemical reactivity:

  • Cyclopropane Ring : The ring can undergo ring-opening reactions, generating reactive intermediates that may interact with various biological targets.
  • Methoxy Group : This group can participate in electrophilic aromatic substitution reactions, potentially influencing the compound's pharmacodynamics.
  • Ester Group : Hydrolysis of the ester can yield carboxylic acids and alcohols, which may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropanecarboxylates have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) for some related compounds were reported as low as 0.69 µg/mL against Mtb .

Anti-inflammatory Properties

Compounds containing methoxy groups are often associated with anti-inflammatory effects. Similar cyclopropanecarboxylates have been investigated for their potential to reduce inflammation and pain, suggesting that this compound may also possess these properties.

Case Studies and Research Findings

StudyFindings
Study on CyclopropanecarboxylatesDerivatives showed antimicrobial activity with MIC values as low as 0.69 µg/mL against Mtb .
Investigation of Methoxy CompoundsMethoxy-substituted compounds exhibited anti-inflammatory effects in various assays.
Synthesis and Reactivity StudiesHighlighted the versatility in synthesizing derivatives of cyclopropanecarboxylates for targeted biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via catalytic [3+2] annulation. For example:

  • Rhodium-catalyzed method : Using N-vinyl-O-benzyl urethane (1 eq), ethyl diazoacetate (2 eq), and bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (1 mol%) at room temperature yields 36% trans-product after column chromatography (100% heptane → 9:1 heptane/ethyl acetate + 1% NEt₃) .
  • Copper-catalyzed method : Employing N-vinyl-pyrrolidone (1 eq), ethyl diazoacetate (4 eq), and Cu(I)-trifluoromethanesulfonate-toluene complex (2.5 mol%) achieves higher yields (e.g., 240 mg product from 250 mg starting material) .
    • Key variables : Catalyst choice (Rh vs. Cu) affects reaction efficiency and enantioselectivity. Column chromatography is critical for isolating the trans-isomer.

Q. How is the crystal structure of trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate determined, and what conformational insights are revealed?

  • Methodology : Single-crystal X-ray diffraction (120 K, λ = 0.71073 Å) confirms a triclinic crystal system (space group P-1) with unit cell dimensions a = 11.3239(5) Å, b = 13.8172(6) Å, c = 14.2573(6) Å. The cyclopropane ring adopts a rigid conformation, stabilized by weak C–H···O interactions .
  • Data interpretation : The 4-methoxyphenyl group contributes to planarity, while the ethyl ester moiety introduces steric constraints affecting packing density (calculated density = 1.283 Mg/m³) .

Q. What role does this compound play as a precursor in peptidomimetic synthesis?

  • Methodology : The cyclopropane ring enhances metabolic stability and rigidity in peptidomimetics. For example, ethyl 1-{2-[cyclopropanecarbonyl-(4-methoxyphenyl)amino]-2-cyclopropyl-acetylamino}cyclopropanecarboxylate (a derivative) is synthesized via amide coupling, leveraging the cyclopropane’s strain to mimic peptide backbone conformations .

Advanced Research Questions

Q. How do catalyst systems (Rh vs. Cu) influence enantioselectivity and byproduct formation in cyclopropane synthesis?

  • Methodology : Rhodium catalysts (e.g., bis[rhodium] complexes) favor enantioselective annulation due to their ability to stabilize transition states via π-backbonding, reducing racemization. In contrast, copper catalysts (e.g., Cu(OTf)) may generate side products via competing pathways, requiring rigorous optimization of equivalents and temperature .
  • Data contradiction : Lower yields with Rh (36% vs. ~50% with Cu ) suggest trade-offs between selectivity and efficiency.

Q. How can structural disorder in crystallographic data be resolved for cyclopropane derivatives?

  • Methodology : In cases of conformational disorder (e.g., cyclohexene rings adopting envelope or screw-boat conformations), multi-component refinement is applied. For example, occupancy ratios (0.684:0.316) and puckering parameters (Q, θ, φ) differentiate disordered moieties .
  • Challenges : Overlapping electron density peaks require high-resolution data (≤ 0.8 Å) and constraints on thermal parameters.

Q. What strategies mitigate steric strain-induced reactivity in cyclopropane-containing intermediates?

  • Methodology : Steric strain from the cyclopropane ring can lead to undesired ring-opening. Stabilization approaches include:

  • Electronic tuning : Electron-withdrawing groups (e.g., 4-methoxyphenyl) reduce ring strain via resonance .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in annulation reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

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